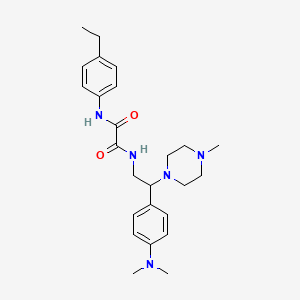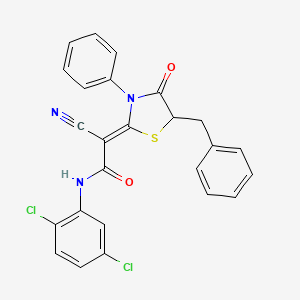
(Z)-2-(5-benzyl-4-oxo-3-phenylthiazolidin-2-ylidene)-2-cyano-N-(2,5-dichlorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-2-(5-benzyl-4-oxo-3-phenylthiazolidin-2-ylidene)-2-cyano-N-(2,5-dichlorophenyl)acetamide is a useful research compound. Its molecular formula is C25H17Cl2N3O2S and its molecular weight is 494.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anticancer Activity
The synthesis of thiazolidinone derivatives, including compounds structurally related to (Z)-2-(5-benzyl-4-oxo-3-phenylthiazolidin-2-ylidene)-2-cyano-N-(2,5-dichlorophenyl)acetamide, has been explored for their potential anticancer activities. Specifically, 2-cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamides, closely related to the chemical structure , have shown potent and selective cytotoxic effects against CCRF-CEM and SR leukemia cell lines (Horishny, Arshad, & Matiychuk, 2021).
Anti-Inflammatory Activity
Thiazolidinone derivatives have also been investigated for their anti-inflammatory properties. Research dedicated to the rational design of new non-steroidal anti-inflammatory drugs (NSAIDs) using the thiazolidinone core has led to the synthesis of compounds with significant anti-exudative activity. This research supports the potential application of thiazolidinone derivatives, including compounds similar to this compound, in the development of novel NSAIDs (Golota et al., 2015).
Antibacterial Agents
Further research into thiazolidinone compounds has explored their utility as novel antibacterial agents. The development of oxazolidinone analogs, which share a similar structural motif with the compound of interest, demonstrates promising in vitro antibacterial activities against a variety of clinically important human pathogens. This underscores the potential of thiazolidinone derivatives in combating bacterial infections and contributing to the development of new antibacterial drugs (Zurenko et al., 1996).
Sensor Development
The structural framework of thiazolidinone derivatives has been utilized in the design of chemosensors for the detection of metal ions. A study demonstrated the synthesis of a benzothiazole-based receptor, which could significantly quench fluorescent emission in the presence of Cu2+ and Hg2+, showcasing the versatility of thiazolidinone compounds in sensor applications (Wagh et al., 2015).
Propriétés
IUPAC Name |
(2Z)-2-(5-benzyl-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)-2-cyano-N-(2,5-dichlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17Cl2N3O2S/c26-17-11-12-20(27)21(14-17)29-23(31)19(15-28)25-30(18-9-5-2-6-10-18)24(32)22(33-25)13-16-7-3-1-4-8-16/h1-12,14,22H,13H2,(H,29,31)/b25-19- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBMQIUXEBAQTLC-PLRJNAJWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2C(=O)N(C(=C(C#N)C(=O)NC3=C(C=CC(=C3)Cl)Cl)S2)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CC2C(=O)N(/C(=C(\C#N)/C(=O)NC3=C(C=CC(=C3)Cl)Cl)/S2)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17Cl2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

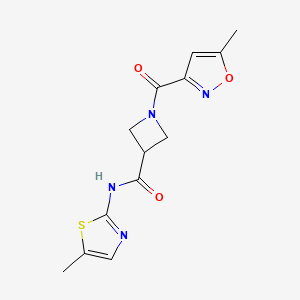

![5-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]sulfonylfuran-2-carboxylic acid](/img/structure/B2987504.png)
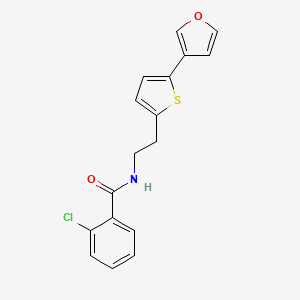
![N-[2-(4-Methyl-6-oxo-1H-pyrimidin-2-yl)-5-thiophen-2-ylpyrazol-3-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B2987506.png)
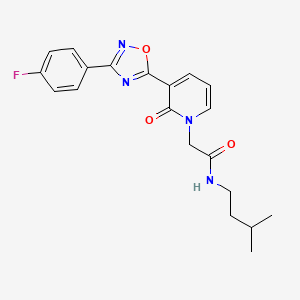
![2-[4-(Prop-2-yn-1-yl)piperazin-1-yl]pyridine-4-carbonitrile](/img/structure/B2987508.png)
![Ethyl 4-[[2-[[5-(cyclohexanecarbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2987511.png)
![3-chloro-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one](/img/structure/B2987512.png)
![ethyl 2-[9-(3-chloro-2-methylphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2987513.png)
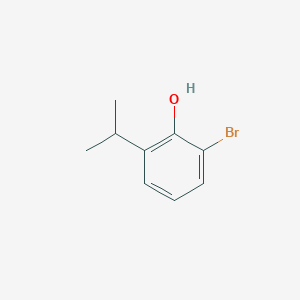
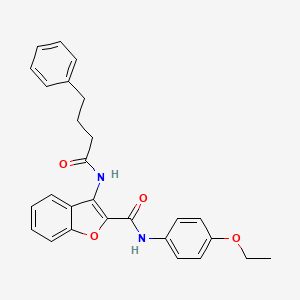
![[2-(4-Methoxycarbonylanilino)-2-oxoethyl] 2,4-difluorobenzoate](/img/structure/B2987518.png)
